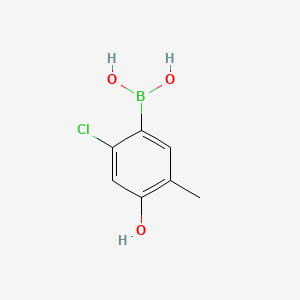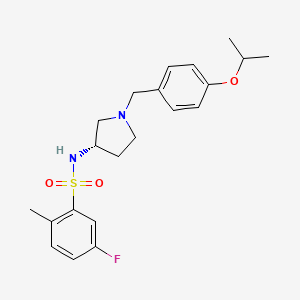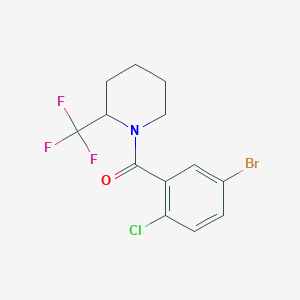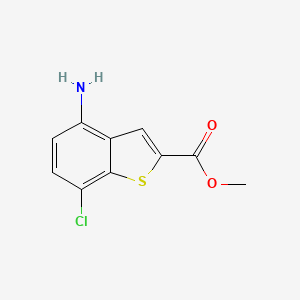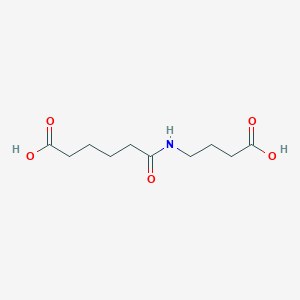![molecular formula C21H21N3O4 B14763795 5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1’-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1’-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic benzofuran moiety, followed by the construction of the imidazolidine-2,4-dione core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1’-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1’-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1’-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-dimethyl-3-[2-(7-methylspiro[2H-benzofuran-3,1’-cyclopropane]-4-yl)oxypyrimidin-5-yl]imidazolidine-2,4-dione
- 5-ethyl-3-[2-(7-methylspiro[2H-benzofuran-3,1’-cyclopropane]-4-yl)oxypyrimidin-5-yl]imidazolidine-2,4-dione
Uniqueness
The uniqueness of 5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1’-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione lies in its specific spirocyclic structure and the presence of both benzofuran and imidazolidine-2,4-dione moieties. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C21H21N3O4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21N3O4/c1-3-14-19(25)24(20(26)23-14)16-7-5-13(10-22-16)28-15-6-4-12(2)18-17(15)21(8-9-21)11-27-18/h4-7,10,14H,3,8-9,11H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
QRZXUERLZJGJMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C(=O)N1)C2=NC=C(C=C2)OC3=C4C(=C(C=C3)C)OCC45CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


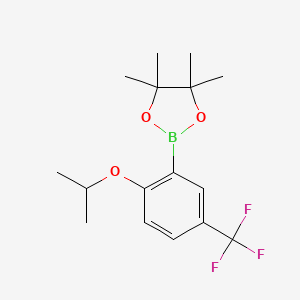
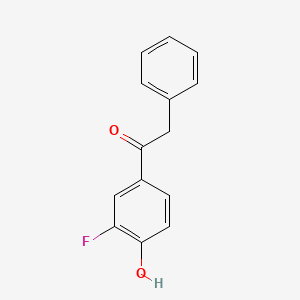
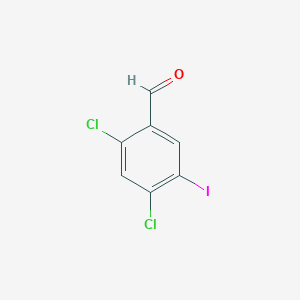

![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
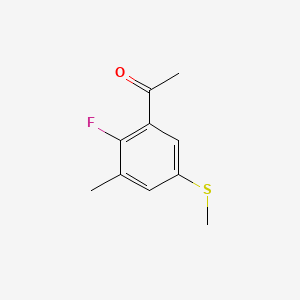
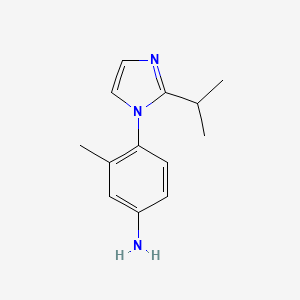
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
